molecular formula C18H12Cl2FNO3 B4851372 methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate

methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate

Cat. No. B4851372
M. Wt: 380.2 g/mol
InChI Key: UWZHSMOMVNYGNS-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate is a chemical compound that belongs to the class of cyanoacrylate esters. It is a colorless liquid that is widely used in scientific research for its unique properties.

Mechanism of Action

Methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate works by covalently binding to thiol groups on proteins and enzymes. This binding can alter the function of the protein or enzyme, leading to changes in cellular processes. Additionally, the compound has been shown to have a high affinity for certain receptors, which can also affect cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate depend on the specific protein or enzyme it binds to. However, studies have shown that it can affect cellular processes such as cell division, apoptosis, and protein synthesis. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate in lab experiments is its high selectivity for certain proteins and enzymes. This allows for more precise targeting of specific cellular processes. Additionally, its fluorescent properties make it useful for imaging living cells. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research involving methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate. One area of interest is its potential as a drug delivery system. Researchers are exploring ways to use the compound to selectively target cancer cells and deliver therapeutic agents. Additionally, there is ongoing research into its use as a fluorescent probe for imaging living cells, as well as its potential as a tool for studying protein-protein interactions.

Scientific Research Applications

Methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for imaging living cells due to its ability to selectively bind to certain proteins and enzymes. It is also used in the synthesis of other compounds, such as fluorescent dyes and polymers. Additionally, it has been studied for its potential as a drug delivery system.

properties

IUPAC Name

methyl (Z)-3-[5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FNO3/c1-24-18(23)12(9-22)7-11-8-13(19)5-6-17(11)25-10-14-15(20)3-2-4-16(14)21/h2-8H,10H2,1H3/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZHSMOMVNYGNS-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=C(C=CC(=C1)Cl)OCC2=C(C=CC=C2Cl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate
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methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate
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methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate
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methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate
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methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate
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methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.